

Synthesis of Potent Pyrrolomycin Analogs via Nitropyrrole Precursors: Application Notes and Protocols

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Compound of Interest

Compound Name: *4-nitro-1H-pyrrole-2-carboxylic Acid*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of novel pyrrolomycin analogs utilizing nitropyrrole precursors. These methods offer a strategic approach to modify the pyrrole moiety of the pyrrolomycin scaffold, enabling the exploration of structure-activity relationships and the development of potent antibacterial and anticancer agents with potentially reduced cytotoxicity.

Introduction

Pyrrolomycins are a class of halogenated antibiotics characterized by a pyrrole ring linked to a hydroxyphenyl group.^[1] They exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.^{[2][3]} A key strategy for modulating the biological activity and toxicological profile of pyrrolomycins is the introduction of substituents onto the pyrrole nucleus.^[4] The introduction of a nitro group, a strong electron-withdrawing group, has been shown to significantly influence the therapeutic properties of these compounds.^{[5][6]} This document outlines the chemical synthesis of nitro-pyrrolomycin analogs, presenting detailed experimental procedures and summarizing their biological activities.

Data Presentation

The following tables summarize the quantitative data for the synthesized nitro-pyrrolomycin analogs, including their antibacterial and anticancer activities.

Table 1: Antibacterial Activity of Nitro-Pyrrolomycin Analogs

Compound	Target Organism	Minimal Bactericidal Concentration (MBC) (μM)
PM-C (Natural)	Staphylococcus aureus	>100
Pseudomonas aeruginosa	>100	
Nitro-PM 5a	Staphylococcus aureus	50
Pseudomonas aeruginosa	100	
Nitro-PM 5b	Staphylococcus aureus	>100
Pseudomonas aeruginosa	>100	
Nitro-PM 5c	Staphylococcus aureus	25
Pseudomonas aeruginosa	50	
Nitro-PM 5d	Staphylococcus aureus	50
Pseudomonas aeruginosa	10	

Data sourced from Raimondi et al., 2020.[5][6]

Table 2: Anticancer Activity of Nitro-Pyrrolomycin Analogs

Compound	Cell Line	IC50 (μM)
PM-C (Natural)	HCT116 (Colon Cancer)	1.50 ± 0.25
MCF 7 (Breast Cancer)	1.80 ± 0.30	
Nitro-PM 5a	HCT116 (Colon Cancer)	1.90 ± 0.42
MCF 7 (Breast Cancer)	2.25 ± 0.35	
Nitro-PM 5b	HCT116 (Colon Cancer)	18.68 ± 3.81
MCF 7 (Breast Cancer)	28.75 ± 4.21	
Nitro-PM 5c	HCT116 (Colon Cancer)	7.64 ± 1.88
MCF 7 (Breast Cancer)	12.02 ± 2.85	
Nitro-PM 5d	HCT116 (Colon Cancer)	1.56 ± 0.39
MCF 7 (Breast Cancer)	1.57 ± 0.39	

Data sourced from Raimondi et al., 2020.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of nitro-pyrrolomycin analogs.

Protocol 1: General Procedure for the Nitration of Pyrrolomycin Precursors (Synthesis of Methoxy-nitro-pyrrolomycins 4a-d)

This protocol describes the introduction of a nitro group onto the pyrrole ring of methoxy-pyrrolomycin precursors.

Materials:

- Appropriate methoxy-pyrrolomycin precursor (3a-d)
- Concentrated sulfuric acid (H_2SO_4)

- Sulfonitric mixture (a mixture of concentrated sulfuric acid and nitric acid)
- Ice-salt bath
- Magnetic stirrer
- Standard glassware for organic synthesis
- Diethyl ether for extraction
- Apparatus for crystallization

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve the methoxy-pyrrolomycin precursor in cold concentrated sulfuric acid.
- Cool the reaction mixture to -10 °C using an ice-salt bath.
- Slowly add an equimolar amount of the sulfonitric mixture to the reaction flask while maintaining the temperature at -10 °C and stirring vigorously.
- Continue stirring the reaction mixture at -10 °C for 15 minutes.
- After 15 minutes, quench the reaction by carefully pouring the mixture into a beaker of ice water.
- Extract the aqueous mixture with diethyl ether.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by crystallization to obtain the desired methoxy-nitro-pyrrolomycin (4a-d).[\[5\]](#)
- Characterize the final product using $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and IR spectroscopy.[\[2\]](#)

Protocol 2: General Procedure for the Demethylation of Methoxy-nitro-pyrrolomycins (Synthesis of Nitro-pyrrolomycins 5a-d)

This protocol outlines the conversion of the methoxy-nitro-pyrrolomycin intermediates to the final hydroxyl-containing nitro-pyrrolomycin analogs.

Materials:

- Methoxy-nitro-pyrrolomycin (4a-d)
- Anhydrous dichloromethane (DCM)
- Anhydrous aluminum chloride (AlCl_3)
- Ice-salt bath
- Magnetic stirrer
- Standard glassware for organic synthesis
- 5% Sulfuric acid (H_2SO_4) solution
- Apparatus for extraction and purification

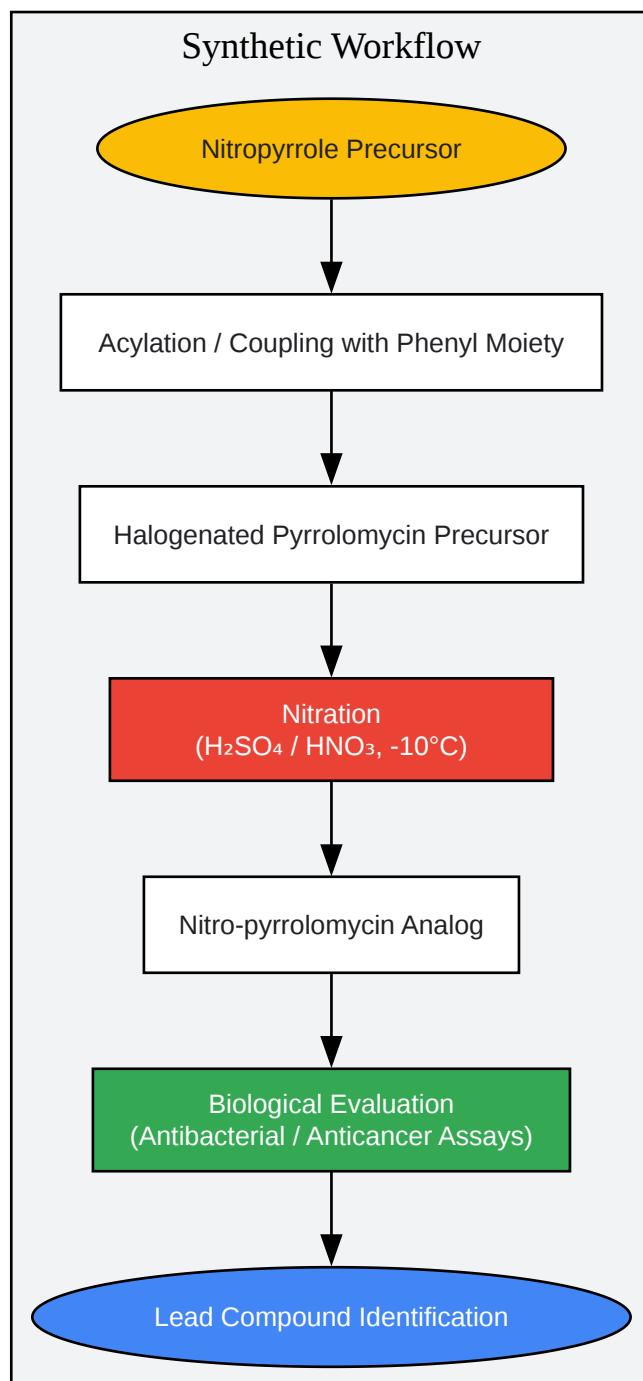
Procedure:

- In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the methoxy-nitro-pyrrolomycin (4a-d) in anhydrous dichloromethane.
- Cool the solution in an ice-salt bath.
- Add a 30-molar excess of anhydrous aluminum chloride in portions to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
- The following day, quench the reaction by slowly adding a cold 5% sulfuric acid solution.

- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by a suitable method (e.g., column chromatography or crystallization) to yield the final nitro-pyrrolomycin analog (5a-d).[\[5\]](#)
- Confirm the structure of the final product by spectroscopic methods.[\[2\]](#)

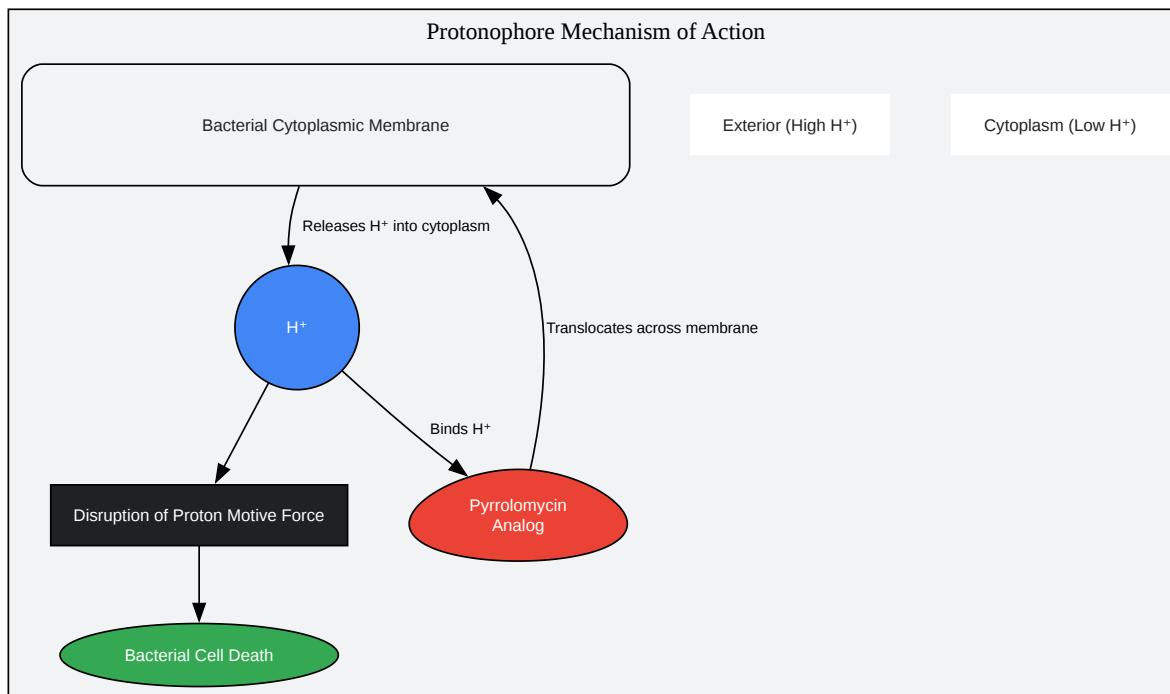
Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the synthesis and mechanism of action of pyrrolomycin analogs.



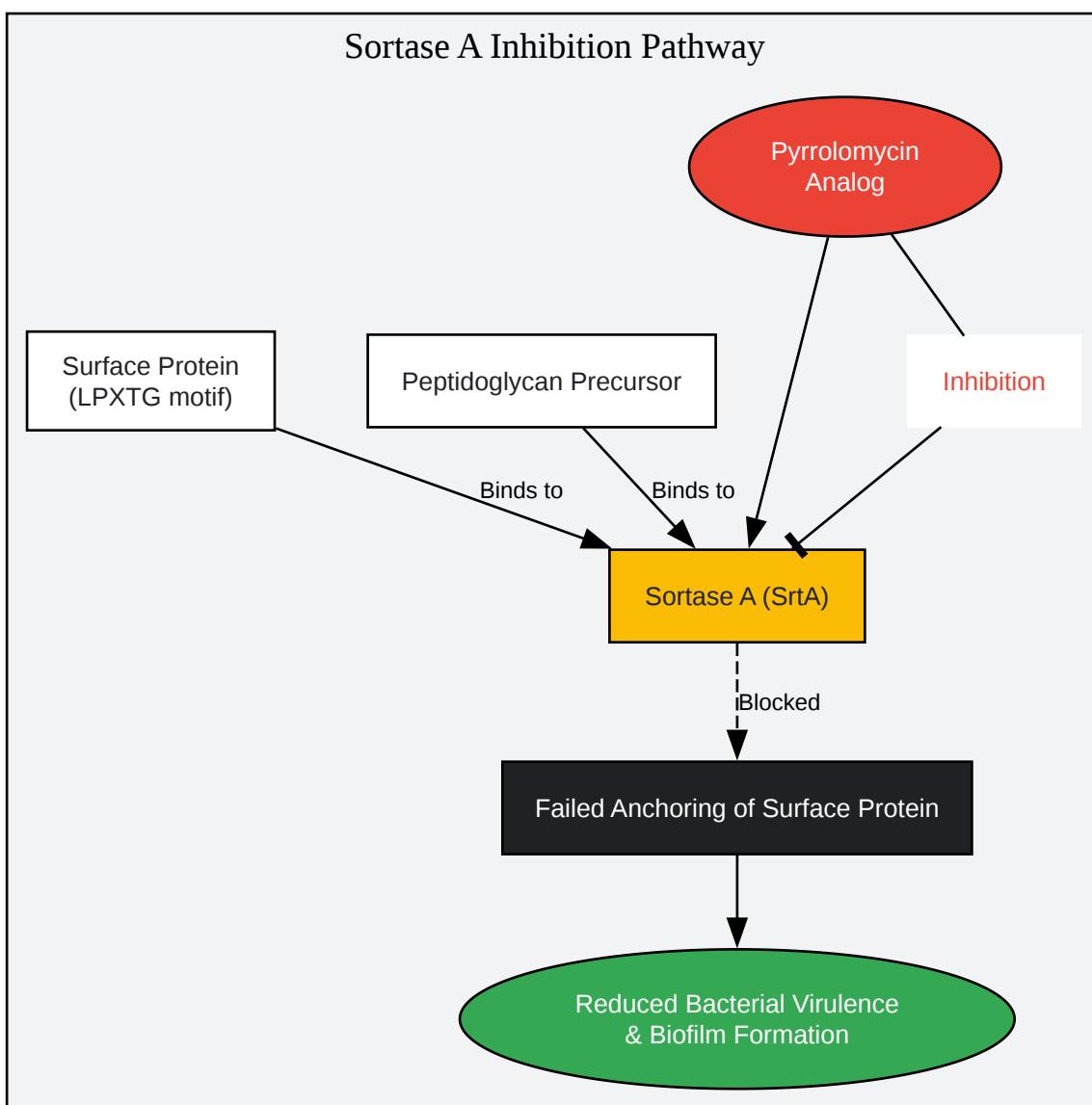
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Caption: Synthetic workflow for pyrrolomycin analogs.



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Caption: Protonophore mechanism of pyrrolomycins.



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Caption: Inhibition of Sortase A by pyrrolomycins.

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